molecular formula C13H17FN4O4 B4141445 ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate

ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate

Cat. No. B4141445
M. Wt: 312.30 g/mol
InChI Key: ICDKGFUVZSYIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate, also known as EFNP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFNP has been extensively studied for its ability to act as a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.

Mechanism of Action

Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate exerts its pharmacological effects by inhibiting the activity of specific enzymes, such as PDE5 and CA. PDE5 inhibitors have been used for the treatment of erectile dysfunction, while CA inhibitors have been used for the treatment of glaucoma and other conditions.
Biochemical and Physiological Effects:
ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a role in smooth muscle relaxation and vasodilation. ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate has also been shown to decrease levels of carbon dioxide in the blood, which may have implications for the treatment of respiratory disorders.

Advantages and Limitations for Lab Experiments

Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a potent inhibitor of certain enzymes, and its synthesis is relatively straightforward. However, ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate also has some limitations. It may be toxic at high concentrations, and its effects may be influenced by factors such as pH and temperature.

Future Directions

There are several potential future directions for research on ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate. One promising area of research is the development of new drugs based on ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate. Researchers may also investigate the potential therapeutic applications of ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate in the treatment of respiratory disorders and other conditions. Additionally, further studies may be conducted to elucidate the precise mechanisms by which ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate exerts its pharmacological effects.

Scientific Research Applications

Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to act as a potent inhibitor of certain enzymes, including phosphodiesterase-5 (PDE5) and carbonic anhydrase (CA), making it a promising candidate for the development of new drugs.

properties

IUPAC Name

ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4O4/c1-2-22-13(19)17-5-3-16(4-6-17)11-8-10(15)12(18(20)21)7-9(11)14/h7-8H,2-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDKGFUVZSYIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(5-amino-2-fluoro-4-nitrophenyl)-1-piperazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.